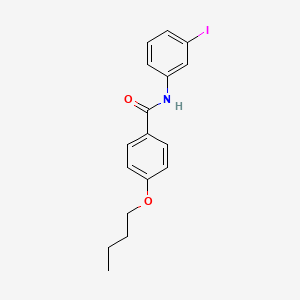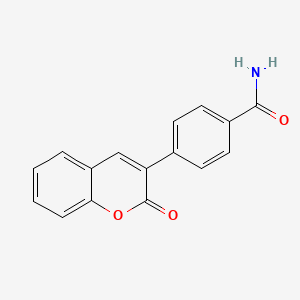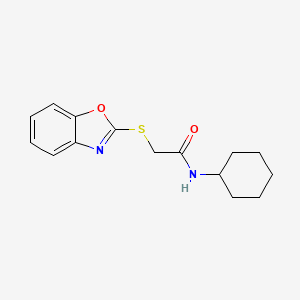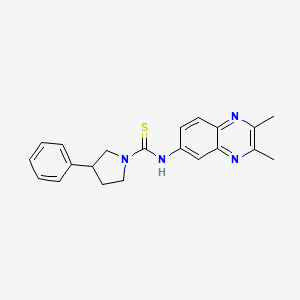![molecular formula C18H20N2O3S2 B4988455 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)
1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide, also known as compound 1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 2005 by researchers at the University of California, San Diego, and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 involves its ability to inhibit specific enzymes that are involved in various cellular processes. Specifically, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 has been shown to inhibit the activity of enzymes such as CDK2, CDK5, and GSK-3β, which are involved in cell division, neuronal development, and the formation of amyloid plaques in the brain, respectively. By inhibiting these enzymes, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 can disrupt these cellular processes and potentially prevent or treat various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 are complex and vary depending on the specific cellular process being targeted. However, studies have shown that 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 can induce apoptosis, or programmed cell death, in cancer cells by disrupting cell division and proliferation. Additionally, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the formation of amyloid plaques in the brain.
実験室実験の利点と制限
One advantage of using 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 in lab experiments is its specificity for certain enzymes, which allows researchers to target specific cellular processes. Additionally, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 has been shown to have relatively low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 in lab experiments is its low yield and relatively high cost, which can make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research involving 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1. One area of research that has shown promise is in the development of more potent and specific inhibitors of the enzymes targeted by 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1. Additionally, researchers are exploring the potential of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. Finally, there is a need for further research into the safety and efficacy of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 in human clinical trials.
合成法
The synthesis of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 involves several steps, including the reaction of 5-indolinesulfonamide with acetic anhydride to form a diacetylated intermediate. This intermediate is then reacted with 2-mercaptobenzyl chloride to yield the final product, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide. The overall yield of this synthesis method is relatively low, around 20-30%, but the purity of the final product can be improved through various purification techniques.
科学的研究の応用
Compound 1 has been studied extensively for its potential as a therapeutic agent in various scientific research applications. One area of research that has shown promise is in the treatment of cancer. Studies have shown that 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 can inhibit the growth of cancer cells by targeting specific enzymes that are involved in cell division and proliferation. Additionally, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 has been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques in the brain.
特性
IUPAC Name |
1-acetyl-N-(2-phenylsulfanylethyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-14(21)20-11-9-15-13-17(7-8-18(15)20)25(22,23)19-10-12-24-16-5-3-2-4-6-16/h2-8,13,19H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRGGQGDJAZGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)
![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4988394.png)

![1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4988404.png)

![1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B4988420.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4988424.png)
![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![3-(3-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4988438.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)

![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)